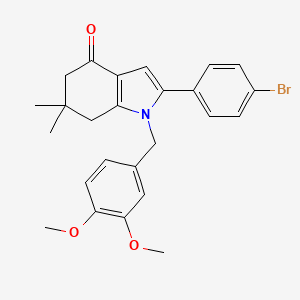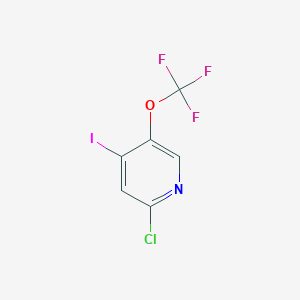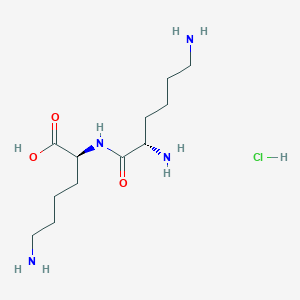
2-Fluoro-5-methyl-beta-oxo-benzenepropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-methyl-beta-oxo-benzenepropanenitrile is an organic compound, also known as FMOB, that is used in many scientific research applications. It is a versatile compound that can be used in a variety of ways, including as a starting material for synthesis, as a reagent in organic synthesis, and as a substrate for enzyme-catalyzed reactions. FMOB is a nitrile compound, meaning it contains a triple bond between a carbon and a nitrogen atom, and is characterized by its yellowish color and pleasant odor.
科学研究应用
2-Fluoro-5-methyl-beta-oxo-benzenepropanenitrile has a wide range of applications in scientific research. It is often used as a starting material for synthesizing other compounds, such as 2-fluoro-3-methylbenzamide, which is used in the synthesis of pharmaceuticals. It is also used as a reagent for organic synthesis, as it can be used to form a variety of compounds. In addition, this compound is a substrate for enzyme-catalyzed reactions, which can be used to study the mechanism of action of enzymes.
作用机制
The mechanism of action of 2-Fluoro-5-methyl-beta-oxo-benzenepropanenitrile is not fully understood. However, it is known that when this compound is used as a substrate for enzyme-catalyzed reactions, it is converted to the corresponding amide by the enzyme. This is thought to be due to the presence of a reactive group in the molecule, which is thought to interact with the enzyme to facilitate the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, research has shown that it can be used as a substrate for enzyme-catalyzed reactions, which can be used to study the mechanism of action of enzymes. In addition, this compound has been shown to have some antibacterial activity, although the exact mechanism of action is not known.
实验室实验的优点和局限性
The main advantage of using 2-Fluoro-5-methyl-beta-oxo-benzenepropanenitrile in lab experiments is its versatility. It can be used as a starting material for synthesizing other compounds, as a reagent for organic synthesis, and as a substrate for enzyme-catalyzed reactions. In addition, it is relatively easy to synthesize and is relatively stable. However, this compound is toxic and should be handled with caution.
未来方向
The future of 2-Fluoro-5-methyl-beta-oxo-benzenepropanenitrile in scientific research is promising. Further research is needed to understand its biochemical and physiological effects, as well as its mechanism of action. In addition, further research is needed to explore its potential applications in pharmaceuticals and other areas. Additionally, research should be conducted to explore its potential as a substrate for enzyme-catalyzed reactions, as it has already been shown to be effective in this regard. Finally, research should be conducted to explore the potential of this compound as a starting material for synthesizing other compounds, as this could lead to the development of new and useful compounds.
合成方法
The synthesis of 2-Fluoro-5-methyl-beta-oxo-benzenepropanenitrile is relatively simple, and can be achieved through a two-step process. First, 2-fluoro-5-methylbenzoic acid is reacted with a base such as sodium hydroxide to form a sodium salt of the acid. This salt is then reacted with propionitrile in an aqueous solution to form this compound. This can be done at room temperature, and the reaction is relatively fast.
属性
IUPAC Name |
3-(2-fluoro-5-methylphenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKNEFAYDVNLBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)

![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)

